Cas no 1049783-68-7 (2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride)

2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride is a chemically synthesized indole derivative with a pyridine substituent, exhibiting potential utility in pharmaceutical and biochemical research. Its structural features, including the chloro-substituted indole core and ethylamine side chain, make it a valuable intermediate for the development of bioactive compounds. The monohydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound may serve as a precursor in the synthesis of receptor-targeting molecules or enzyme inhibitors due to its heterocyclic framework. Its well-defined purity and consistent composition ensure reliability for experimental applications. Further studies may explore its pharmacological properties or mechanistic interactions in biological systems.
2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride structure
1049783-68-7 structure
Product Name:2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride
CAS No:1049783-68-7
MF:C15H15Cl2N3
MW:308.205701112747
MDL:MFCD06245491
CID:4782809
Update Time:2025-05-19

2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-[7-Chloro-2-(pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride
    • 2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride
    • 2-(7-Chloro-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride
    • MDL: MFCD06245491
    • Inchi: 1S/C15H14ClN3.ClH/c16-12-5-3-4-10-11(7-8-17)15(19-14(10)12)13-6-1-2-9-18-13;/h1-6,9,19H,7-8,17H2;1H
    • InChI Key: NPFVIQPUAGVCNI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1NC(C1C=CC=CN=1)=C2CCN.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 299
  • Topological Polar Surface Area: 54.7

2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride Security Information

2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride Pricemore >>

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2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride, 95%
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Additional information on 2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride

Recent Advances in the Study of 2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride (CAS: 1049783-68-7)

The compound 2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride (CAS: 1049783-68-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.

Recent studies have highlighted the role of this compound as a potent modulator of specific neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its unique structural features, including the indole and pyridine moieties, contribute to its high affinity and selectivity for these targets. Researchers have employed advanced computational modeling and in vitro assays to elucidate its binding mechanisms, revealing promising interactions with key receptor sites.

In terms of synthesis, novel methodologies have been developed to improve the yield and purity of 2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride. A recent publication in the Journal of Medicinal Chemistry detailed a streamlined synthetic route that reduces the number of steps and minimizes the use of hazardous reagents. This advancement not only enhances the scalability of production but also aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

Pharmacological evaluations have demonstrated the compound's efficacy in preclinical models of neurological disorders, such as depression and anxiety. In vivo studies using rodent models have shown significant behavioral improvements, with minimal off-target effects. These findings suggest that 2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride could serve as a lead compound for the development of next-generation psychotropic medications.

Furthermore, recent investigations into the compound's pharmacokinetic profile have revealed favorable absorption and distribution characteristics. Its ability to cross the blood-brain barrier efficiently has been confirmed through advanced imaging techniques, underscoring its potential for central nervous system (CNS) applications. However, challenges related to metabolic stability and potential drug-drug interactions remain areas of active research.

In conclusion, 2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride represents a promising candidate for further development in the treatment of CNS disorders. Ongoing research efforts are focused on optimizing its pharmacological properties and exploring its therapeutic potential in additional disease models. The compound's unique chemical structure and robust preclinical data position it as a valuable asset in the pursuit of innovative therapies for neurological and psychiatric conditions.

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